molecular formula C17H26BNO6 B14032864 (4-(2-(((Tert-butoxycarbonyl)(methyl)amino)methyl)-3-methoxy-3-oxopropyl)phenyl)boronic acid

(4-(2-(((Tert-butoxycarbonyl)(methyl)amino)methyl)-3-methoxy-3-oxopropyl)phenyl)boronic acid

Cat. No.: B14032864
M. Wt: 351.2 g/mol
InChI Key: NODZXCOHILMLFN-UHFFFAOYSA-N
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Description

(4-(2-(((Tert-butoxycarbonyl)(methyl)amino)methyl)-3-methoxy-3-oxopropyl)phenyl)boronic acid is a boronic acid derivative with a complex structure It contains a phenyl ring substituted with a boronic acid group and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(((Tert-butoxycarbonyl)(methyl)amino)methyl)-3-methoxy-3-oxopropyl)phenyl)boronic acid typically involves multiple steps. One common approach is to start with a phenylboronic acid derivative and introduce the Boc-protected amino group through a series of reactions. The tert-butoxycarbonyl group is often introduced using tert-butyl chloroformate in the presence of a base . The final product is obtained after purification, usually by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

(4-(2-(((Tert-butoxycarbonyl)(methyl)amino)methyl)-3-methoxy-3-oxopropyl)phenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group yields a phenol, while Suzuki-Miyaura coupling results in the formation of biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-(2-(((Tert-butoxycarbonyl)(methyl)amino)methyl)-3-methoxy-3-oxopropyl)phenyl)boronic acid depends on its application. In cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. In biological systems, the Boc-protected amino group can be selectively deprotected to reveal a free amine, which can then interact with biological targets .

Properties

Molecular Formula

C17H26BNO6

Molecular Weight

351.2 g/mol

IUPAC Name

[4-[3-methoxy-2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-3-oxopropyl]phenyl]boronic acid

InChI

InChI=1S/C17H26BNO6/c1-17(2,3)25-16(21)19(4)11-13(15(20)24-5)10-12-6-8-14(9-7-12)18(22)23/h6-9,13,22-23H,10-11H2,1-5H3

InChI Key

NODZXCOHILMLFN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CC(CN(C)C(=O)OC(C)(C)C)C(=O)OC)(O)O

Origin of Product

United States

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